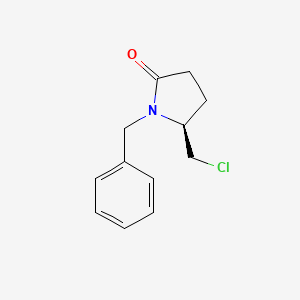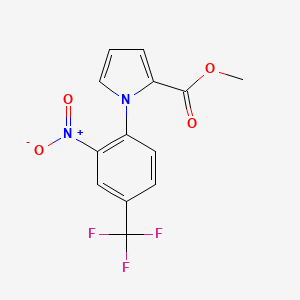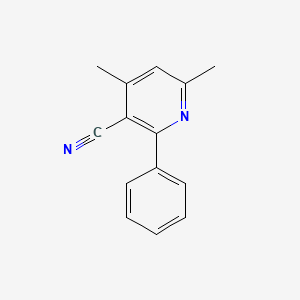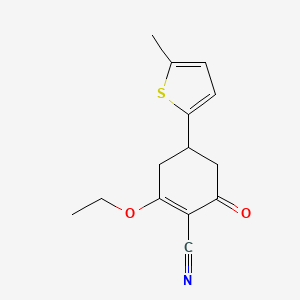
Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
説明
“Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the molecular formula C10H10F3NO3S. It is available for purchase from various chemical suppliers .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which include “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a sulfanylacetate group.Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Structural Characterization
Crystal Structure Analysis : A study conducted by Mao et al. (2015) synthesized a related compound and characterized its molecular structure through X-ray crystallography. The analysis revealed intricate molecular interactions within the crystal structure, demonstrating the compound's potential for further chemical exploration (Mao, Hu, Wang, Du, & Xu, 2015).
Large-scale Synthesis : Research by Morgentin et al. (2009) developed an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, offering a high-yielding route suitable for large-scale synthesis. This approach facilitates the production of compounds with potential applications in diverse fields, including medicinal chemistry (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Copper-catalyzed Reactions : A study by Crotti, Berti, and Pineschi (2011) focused on the regioselective introduction of a methoxycarbonyl methyl group into pyridine using copper catalysis. This synthesis pathway is significant for creating polyfunctionalized piperidine derivatives with unconventional substitution patterns, showcasing the versatility of pyridinyl compounds in organic synthesis (Crotti, Berti, & Pineschi, 2011).
Pyridine Derivatives Synthesis : The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates was reported by Nedolya et al. (2015), presenting a novel approach for combining pyrrole and pyridine rings. This method opens new avenues for generating compounds with enhanced or novel properties due to the incorporation of both heterocycles in a single molecule (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c1-16-7-3-6(10(11,12)13)4-8(14-7)18-5-9(15)17-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELQZIWNLGMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)



![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)


![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)